molecular formula C10H16O B097322 (+)-trans-Carveol CAS No. 18383-51-2

(+)-trans-Carveol

Cat. No. B097322
CAS RN: 18383-51-2
M. Wt: 152.23 g/mol
InChI Key: BAVONGHXFVOKBV-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-trans-Carveol is a natural compound that is commonly found in essential oils of various plants, including spearmint, caraway, and dill. This compound has been widely studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory, analgesic, and antioxidant agent.

Scientific Research Applications

Catalytic Conversion and Isomerization

  • H- and Fe-modified Zeolite Beta Catalysts : This study demonstrates the use of modified zeolite beta for the selective preparation of trans-carveol from α-pinene oxide. Trans-carveol is valuable in perfumes, food flavors, and as a pharmaceutical substance in chemoprevention of mammary carcinogenesis (Štekrová et al., 2015).

  • Sustainable Isomerization Method : A study highlights the development of a sustainable, metal-free method for isomerization of α-pinene oxide to trans-carveol using a formic acid/aniline system at room temperature (Ravi et al., 2021).

  • Enantio- and Diastereoselectivity : Research on the biotransformation of trans-carveol by Euglena gracilis Z shows enantio- and diastereoselectivity, important for pharmacological applications (Noma & Asakawa, 1992).

  • Ce-modified Mesoporous Materials : Another study explored Ce-modified mesoporous silica materials for the selective preparation of trans-carveol, emphasizing the importance of solvent basicity and catalyst morphology (Štekrová et al., 2013).

Biotransformation and Microbial Applications

  • Rhodococcus erythropolis and Cell Viability : This research shows how Rhodococcus erythropolis DCL14's carveol dehydrogenase activity can be utilized for the oxidation of trans-carveol to carvone, focusing on maintaining cell viability (Carvalho & Fonseca, 2002).

  • Toluene-Grown Rhodococcus opacus PWD4 Cells : The study demonstrates the potential of Rhodococcus opacus PWD4 cells, grown on toluene, to hydroxylate d-limonene to trans-carveol, highlighting the role of toluene-degrading enzymes in this process (Duetz et al., 2001).

Pharmacological and Chemical Properties

  • Protective Effects Against Acetaminophen-Induced Hepatotoxicity : Carveol is shown to have protective effects in liver injury by boosting endogenous antioxidant mechanisms, highlighting its pharmacological relevance (Rahman et al., 2021).

  • Antidiabetic Potential Evaluation : Carveol has been computationally and pharmacologically evaluated for its antidiabetic potential, revealing its efficacy in inhibiting alpha-amylase activity and improving glucose tolerance in diabetic models (Ahmed et al., 2020).

properties

CAS RN

18383-51-2

Product Name

(+)-trans-Carveol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10+/m0/s1

InChI Key

BAVONGHXFVOKBV-VHSXEESVSA-N

Isomeric SMILES

CC1=CC[C@@H](C[C@H]1O)C(=C)C

SMILES

CC1=CCC(CC1O)C(=C)C

Canonical SMILES

CC1=CCC(CC1O)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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